molecular formula C12H21N2O3PS B020924 Diazinon-d10 CAS No. 100155-47-3

Diazinon-d10

Cat. No.: B020924
CAS No.: 100155-47-3
M. Wt: 314.41 g/mol
InChI Key: FHIVAFMUCKRCQO-HXOHQZFQSA-N
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Description

(6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane: is a deuterated analog of diazinon, an organophosphorus compound widely used as an insecticide. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in its structure, making it useful for various scientific research applications, particularly in the field of analytical chemistry.

Mechanism of Action

Target of Action

Diazinon-d10, like its non-deuterated counterpart, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine (ACh) in cholinergic synapses and neuromuscular junctions .

Mode of Action

This compound acts as a contact insecticide, killing target organisms by altering normal neurotransmission within their nervous systems . It achieves this by inhibiting AChE, leading to an abnormal accumulation of ACh in the nervous system . This overstimulation of nerve cells results in the typical symptoms of organophosphate poisoning .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in neurotransmission. By inhibiting AChE, this compound disrupts the normal function of cholinergic synapses and neuromuscular junctions . The microbial degradation of Diazinon is found to be more effective than physicochemical methods for its complete clean-up from contaminated soil and water environments .

Pharmacokinetics

It is known that diazinon, the non-deuterated counterpart, is rapidly metabolized in the body . The deuterium atoms in this compound may alter its pharmacokinetic properties, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of nerve cells, which can cause a range of effects. In insects, this typically results in death . In mammals, exposure to Diazinon can lead to a decrease in choline acetyltransferase activity, a marker for neurological development, in neonatal rats . High doses can be lethal to dogs and can induce cardiac hemorrhage, increase fatty areas in the pancreas, and decrease the thickness of the duodenum and jejunum in pigs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. Furthermore, the degradation of Diazinon in the environment can be influenced by physical and chemical methods such as photocatalysis, adsorption, and advanced oxidation .

Biochemical Analysis

Biochemical Properties

Diazinon-d10, like its parent compound Diazinon, is expected to interact with various enzymes and proteins. Diazinon is known to inhibit acetylcholinesterase, an enzyme crucial for nerve function this compound, being structurally similar, is likely to interact with the same enzyme

Cellular Effects

Diazinon, the parent compound, has been shown to cause oxidative stress and DNA fragmentation in cell lines Given the structural similarity, this compound may have similar effects on cells

Molecular Mechanism

It is known that Diazinon works by affecting the nervous system, disrupting the function of acetylcholinesterase As this compound is a deuterium-labeled version of Diazinon, it is likely to have a similar mechanism of action

Temporal Effects in Laboratory Settings

Studies on Diazinon have shown that it can be effectively degraded by certain microbial models, such as Cunninghamella elegans, within 7 to 13 days

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Studies on Diazinon have shown that it can have toxic effects at high doses

Metabolic Pathways

Diazinon is known to be metabolized by cytochrome P450, which is involved in oxidation and hydrolysis of phase I metabolism . Given the structural similarity, it is likely that this compound is involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which is then functionalized with a methyl and isopropyl group.

    Deuteration: The ethoxy groups are replaced with pentadeuterioethoxy groups through a deuteration process.

    Phosphorothioate Formation: The final step involves the formation of the phosphorothioate group, which is achieved by reacting the intermediate with a suitable phosphorus reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand. The process involves:

    Bulk Synthesis: Large-scale synthesis of the pyrimidine intermediate.

    Deuteration: Industrial deuteration techniques to replace hydrogen atoms with deuterium.

    Final Assembly: Combining the deuterated intermediate with the phosphorus reagent to form the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the phosphorus center, converting it to a phosphine derivative.

    Substitution: The ethoxy groups can be substituted with other alkoxy groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphine derivatives.

    Substitution: Various alkoxy-substituted derivatives.

Scientific Research Applications

Chemistry

    Isotope Labeling: Used as an isotope-labeled standard in mass spectrometry for the quantification of diazinon in environmental samples.

    Reaction Mechanism Studies: Helps in studying the reaction mechanisms of organophosphorus compounds.

Biology

    Metabolic Studies: Used in metabolic studies to trace the degradation pathways of diazinon in biological systems.

Medicine

    Pharmacokinetics: Assists in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of diazinon.

Industry

    Pesticide Analysis: Employed in the analysis of pesticide residues in agricultural products.

Comparison with Similar Compounds

Similar Compounds

    Diazinon: The non-deuterated analog of the compound.

    Chlorpyrifos: Another organophosphorus insecticide with a similar mechanism of action.

    Malathion: An organophosphorus compound used as an insecticide with a similar structure.

Uniqueness

    Isotope Labeling: The presence of deuterium atoms makes (6-Methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-lambda5-phosphane unique and valuable for isotope labeling studies.

    Stability: The deuterated compound exhibits enhanced stability compared to its non-deuterated counterpart, making it more suitable for long-term studies.

Properties

IUPAC Name

(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N2O3PS/c1-6-15-18(19,16-7-2)17-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3/i1D3,2D3,6D2,7D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIVAFMUCKRCQO-HXOHQZFQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=NC(=C1)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=NC(=C1)C)C(C)C)OC([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N2O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584030
Record name Diazinon-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100155-47-3
Record name Diazinon-d10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diazinon-diethyl-d10
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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